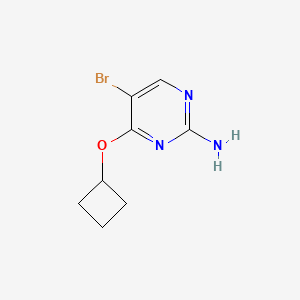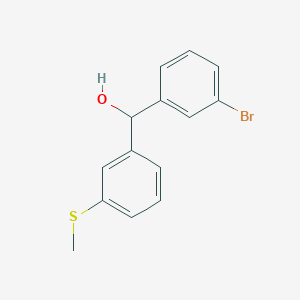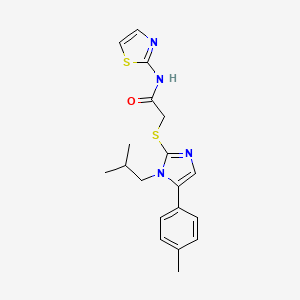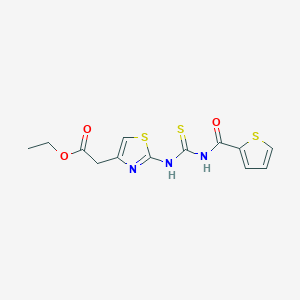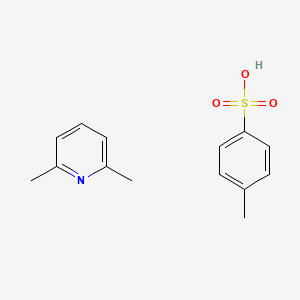
2,6-Dimethylpyridinium P-toluenosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,6-Dimethylpyridinium P-toluenosulfonate” is a chemical compound with the CAS Number: 93471-41-1 . It is also known as "2,6-Litidinium p-Toluenesulfonate" . The molecular formula of this compound is C14H17NO3S and it has a molecular weight of 279.35 .
Molecular Structure Analysis
The molecular structure of “2,6-Dimethylpyridinium P-toluenosulfonate” is represented by the linear formula C14H17NO3S . More detailed structural information or analysis is not available in the search results.
Physical And Chemical Properties Analysis
“2,6-Dimethylpyridinium P-toluenosulfonate” appears as a white to light yellow powder or crystalline solid . It has a melting point range of 115.0 to 119.0 °C . This compound is almost transparent in water .
Wissenschaftliche Forschungsanwendungen
Anti-allergic Agent Development
- Lead Optimization : Derivatives of dimethyl-2-phenoxyethylsulfonium p-toluenesulfonate, a compound structurally related to 2,6-Dimethylpyridinium P-toluenosulfonate, have shown potential in the development of treatments for type I allergic diseases. A derivative of this compound, 2-[4-(3-ethoxy-2-hydroxypropoxy)phenoxy]ethyldimethyl- sulfonium p-toluenesulfonate, was chosen for preclinical study due to its promising anti-allergic activity and favorable toxicity and cholinergic activity profile (Tada et al., 2003). Similar findings were observed in an earlier study, where some derivatives inhibited IgE-induced rat homologous passive cutaneous anaphylaxis, demonstrating anti-allergic potential (Tada et al., 2002).
Environmental Remediation
- Groundwater Remediation : A study on the oxidation of perfluorooctanoic acid (PFOA) by heat-activated persulfate under conditions suitable for in-situ groundwater remediation was conducted. Although not directly involving 2,6-Dimethylpyridinium P-toluenesulfonate, this research highlights the potential application of similar compounds in environmental remediation processes (Park et al., 2016).
Solvation and Solvatochromism
- Solvatochromism Study : In a study exploring solvation, 2,6-Dimethylpyridinium P-toluenesulfonate related compounds were used to investigate solvatochromism - the phenomenon where compounds show different colors in different solvents. The study compared the solvatochromism of various compounds, contributing to a deeper understanding of solvation mechanisms (Pires et al., 2019).
Crystal Structure Analysis
- Non-Coordinating Buffer Systems : A study on 2,6-dimethyl-pyridine-type compounds, including 2,6-dimethyl-pyridine-3-sulfonic acid, revealed their potential as non-coordinating buffer systems in aqueous solutions. This research is important for kinetic and thermodynamic studies involving hydrated metal ions, as it helps avoid complex formation between the buffer and metal ions (Panneerselvam et al., 2000).
Eigenschaften
IUPAC Name |
2,6-dimethylpyridine;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.C7H8O3S/c1-6-4-3-5-7(2)8-6;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFCGHQVBSUJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NC(=CC=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylpyridine 4-methylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2629943.png)
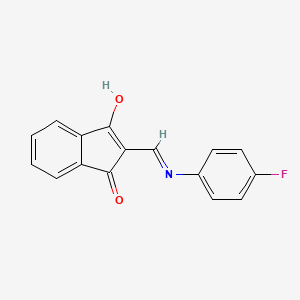
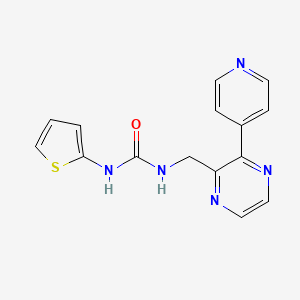

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2629954.png)
![1,7-dimethyl-3-(2-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629955.png)
![N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2629956.png)
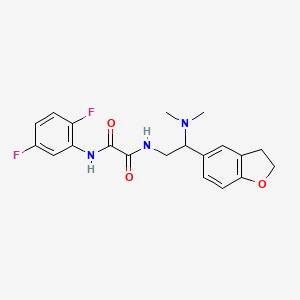
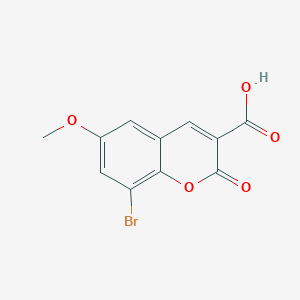
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)
